![molecular formula C6H9ClN2O3 B1434117 2-[(1-methyl-1H-pyrazol-4-yl)oxy]acetic acid hydrochloride CAS No. 1803593-57-8](/img/structure/B1434117.png)
2-[(1-methyl-1H-pyrazol-4-yl)oxy]acetic acid hydrochloride
Overview
Description
The compound is a derivative of pyrazole, which is a heterocyclic compound . Pyrazole is a five-membered ring structure containing three carbon atoms, two nitrogen atoms, and two double bonds . It’s known for its broad range of chemical and biological properties and is a key component in the development of new drugs .
Synthesis Analysis
While specific synthesis methods for “2-[(1-methyl-1H-pyrazol-4-yl)oxy]acetic acid hydrochloride” were not found, pyrazole derivatives are often synthesized using various methods . For instance, hydrazine-coupled pyrazoles were synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be analyzed using techniques such as FTIR and 1H NMR . These techniques can provide information about the functional groups and the overall structure of the compound.Chemical Reactions Analysis
The chemical reactions involving pyrazole derivatives can vary widely depending on the specific compound and the conditions under which the reactions are carried out .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “this compound” would depend on its specific structure. Pyrazole itself is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications
Novel Synthesis Techniques
- A study by Naik et al. (2013) describes the synthesis of novel Mannich bases that include pyrazolone moiety, highlighting the use of similar pyrazole derivatives in complex chemical synthesis processes (Naik, Prasad, Narasimha, Rao, & Ravindranath, 2013).
Regioselective Synthesis
- Martins et al. (2009) explored the highly regioselective synthesis and bromination of pyrazolo[1,5-a]pyrimidines, demonstrating the potential of pyrazole derivatives in targeted chemical synthesis (Martins, Scapin, Frizzo, Rosa, Bonacorso, & Zanatta, 2009).
Innovative Cyclization Processes
- Research by Smyth et al. (2007) investigates the cyclization of pyrazol-3-yl acetic acids with various electrophiles, showcasing the adaptability of these compounds in forming new cyclic structures (Smyth, Matthews, Horton, Hursthouse, & Collins, 2007).
Crystal Structure Analysis
- Shen et al. (2012) focus on the crystal structure and computational study of pyrazole derivatives, emphasizing their importance in structural chemistry and molecular design (Shen, Huang, Diao, & Lei, 2012).
Germination Inhibitory Constituents
- Oh et al. (2002) isolated compounds from Erigeron annuus that include a derivative of acetic acid, highlighting the role of such compounds in plant biology and agriculture (Oh, Lee, Lee, Lee, Lee, Chung, Kim, & Kwon, 2002).
Fluorescent Property Evaluation
- Hasan, Abbas, and Akhtar (2011) synthesized and evaluated the fluorescent properties of pyrazoline derivatives, indicating their potential use in material sciences and imaging technologies (Hasan, Abbas, & Akhtar, 2011).
Antioxidant Properties
- Naveen et al. (2021) conducted a study on the antioxidant properties of a novel pyrazole derivative, suggesting its possible application in pharmacology and health sciences (Naveen, Kumara, Kumar, Kumar, Zarrouk, Warad, & Lokanath, 2021).
Coordination Chemistry
- Hadda et al. (2007) synthesized novel ligand pyrazole derivatives and studied their coordination with cobalt(II) and copper(II), revealing the significance of such compounds in coordination chemistry (Hadda, Stoeckli-Evans, Kerbal, Fatmi, Baba, Larbi, Daoudi, & Patel, 2007).
Acylation and Catalytic Properties
- Arutjunyan et al. (2013) discuss the acylation of amines and pyrazole with specific acetyl chloride, highlighting the reactivity and potential catalytic applications of these compounds (Arutjunyan, Hakobyan, Hakobyan, Gevorgyan, & Panosyan, 2013).
Mechanism of Action
Future Directions
Biochemical Analysis
Biochemical Properties
2-[(1-methyl-1H-pyrazol-4-yl)oxy]acetic acid hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase. These interactions are primarily through hydrogen bonding and van der Waals forces, which facilitate the stabilization of enzyme-substrate complexes .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to activate the mitogen-activated protein kinase (MAPK) pathway, leading to increased expression of genes involved in cell proliferation and survival . Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of certain enzymes, such as acetylcholinesterase, by binding to the active site and preventing substrate access . This inhibition leads to an accumulation of acetylcholine, which can have various downstream effects on cellular function. Furthermore, it can modulate gene expression by interacting with transcription factors and altering their binding affinity to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard storage conditions, but it can degrade when exposed to light and high temperatures . Long-term studies have shown that prolonged exposure to the compound can lead to adaptive changes in cellular function, such as increased expression of stress response genes and alterations in cell cycle dynamics .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to enhance cognitive function and reduce oxidative stress . At high doses, it can induce toxic effects, such as hepatotoxicity and neurotoxicity . These adverse effects are likely due to the compound’s ability to disrupt cellular homeostasis and induce apoptosis in sensitive cell types .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation and elimination . The compound can also affect the levels of various metabolites, including reactive oxygen species and glutathione, thereby influencing the overall redox state of the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. For example, it can be taken up by cells via organic anion transporters and distributed to various cellular compartments . The compound’s localization and accumulation are influenced by its chemical properties, such as solubility and affinity for lipid membranes .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It has been found to localize primarily in the cytoplasm and mitochondria, where it can exert its effects on cellular metabolism and energy production . The compound’s targeting to specific compartments is likely mediated by post-translational modifications and interactions with targeting signals .
Properties
IUPAC Name |
2-(1-methylpyrazol-4-yl)oxyacetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3.ClH/c1-8-3-5(2-7-8)11-4-6(9)10;/h2-3H,4H2,1H3,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQMBKERSGINMOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)OCC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



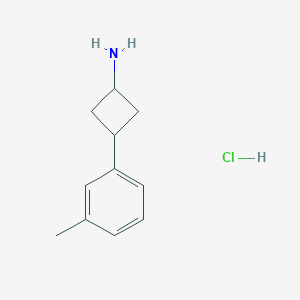
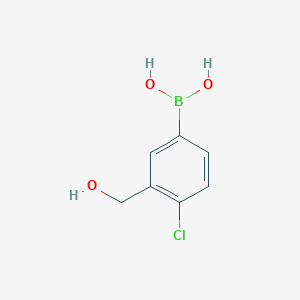
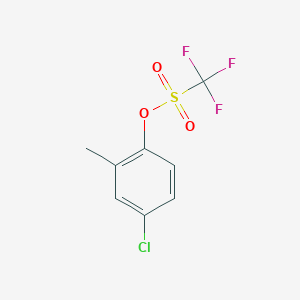
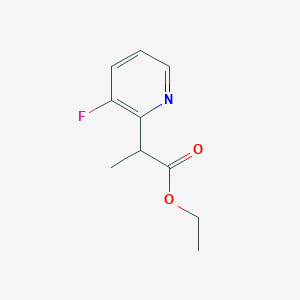
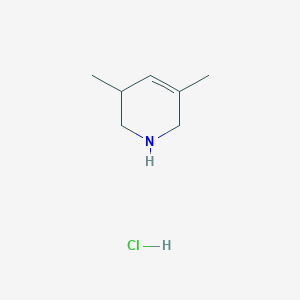

![5-[Methyl(propan-2-yl)amino]-2-(piperidin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B1434045.png)
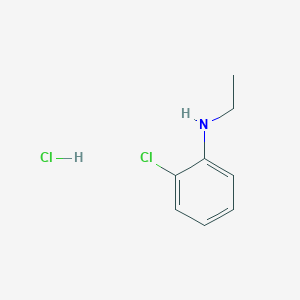
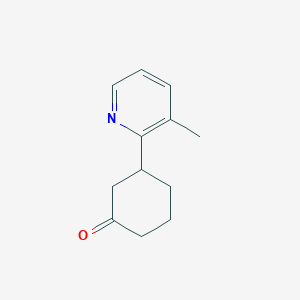
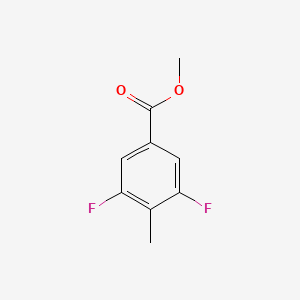

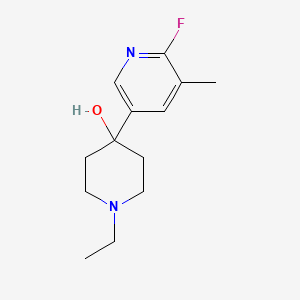
![2-{[Methyl(pyrrolidin-3-yl)amino]methyl}pyrimidin-4-amine](/img/structure/B1434057.png)
